corchorusoside C

Description

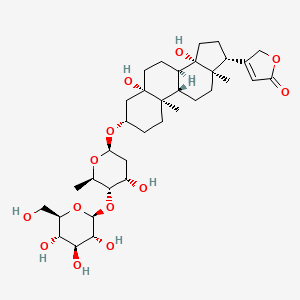

Structure

3D Structure

Properties

CAS No. |

210637-17-5 |

|---|---|

Molecular Formula |

C35H54O13 |

Molecular Weight |

682.8 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O13/c1-17-30(48-31-29(41)28(40)27(39)24(15-36)47-31)23(37)13-26(45-17)46-19-4-8-32(2)21-5-9-33(3)20(18-12-25(38)44-16-18)7-11-35(33,43)22(21)6-10-34(32,42)14-19/h12,17,19-24,26-31,36-37,39-43H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+/m1/s1 |

InChI Key |

ZOSJMTBTUZXPSR-MGSYXVBGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Corchorusoside C Investigation

Extraction and Chromatographic Isolation Techniques

The investigation of corchorusoside C, a cardenolide glycoside, involves meticulous procedures for its extraction and purification from natural sources. These methods are designed to yield the compound in sufficient purity and quantity for structural analysis and biological evaluation.

This compound has been isolated from several plant species. Primarily, it is sourced from Streptocaulon juventas (Lour.) Merr., a plant belonging to the Apocynaceae family. columbia.eduresearchgate.netmdpi.commedchemexpress.eu For research purposes, large-scale collections of S. juventas have been conducted in Vietnam. medchemexpress.euacs.orgnih.govresearchgate.net A voucher specimen from one such collection is maintained at the Field Museum of Natural History in Chicago, IL. researchgate.net The specific plant parts utilized for extraction are typically the roots, which are powdered before processing to increase the surface area for solvent interaction. sci-hub.se

Additionally, this compound and its isomers have been reported from the seeds and stems of Corchorus olitorius L. (family Malvaceae). ekb.egresearchgate.netimpactfactor.org For these investigations, the air-dried and ground stems were extracted using dichloromethane. researchgate.netimpactfactor.org

The isolation of this compound from the powdered roots of S. juventas employs a multi-step strategy beginning with solvent extraction. A common method involves refluxing the powdered root material (e.g., 8 kg) with methanol. sci-hub.se This process yields a crude methanol-soluble extract. sci-hub.se

This crude extract is then subjected to solvent partitioning. It is typically suspended in water and partitioned successively with a non-polar solvent like chloroform. sci-hub.se This step separates compounds based on their polarity, with this compound remaining in the aqueous fraction. sci-hub.se

The aqueous fraction, rich in glycosides, is then purified using column chromatography. sci-hub.se A frequent choice for the initial separation is a Diaion HP-20 column. sci-hub.se Further purification of the resulting fractions is achieved through repeated column chromatography, often using silica (B1680970) gel with various gradient solvent systems, until this compound is isolated in a pure form. sci-hub.seresearchgate.netimpactfactor.org

Plant Material Collection and Preparation

Analytical Techniques for Compound Characterization and Elucidation

The definitive identification and structural elucidation of isolated this compound rely on a combination of modern spectroscopic techniques. The primary method for confirming the compound's structure is Nuclear Magnetic Resonance (NMR) spectroscopy. d-nb.info The structure is unequivocally identified by comparing its ¹H and ¹³C NMR data with previously reported and authenticated literature values. sci-hub.seekb.egimpactfactor.org

In addition to NMR, other analytical methods are employed to provide comprehensive characterization. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound. acs.org Infrared (IR) spectroscopy helps to identify functional groups present in the molecule, while optical rotation measurements using a polarimeter determine its specific rotation. sci-hub.se These collective data ensure the unambiguous identification of this compound. sci-hub.seacs.org

In Vitro Biological Model Systems

To investigate the biological activities of this compound, specific in vitro models are utilized. These systems, particularly cancer cell lines, allow for controlled studies into the compound's cytotoxic and mechanistic properties.

The human prostate cancer cell line DU-145 is a key model system for evaluating the anticancer potential of this compound. columbia.eduresearchgate.netmdpi.comacs.org This cell line was selected due to the compound's notable and potent selective cytotoxicity against it. medchemexpress.euacs.orgresearchgate.net For experimental purposes, DU-145 cells are obtained from the American Type Culture Collection (ATCC) and are cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and antibiotics. nih.gov

Research findings consistently demonstrate that this compound inhibits the proliferation of DU-145 cells with a potent half-maximal inhibitory concentration (IC₅₀) of 0.08 µM (or 80 nM). columbia.eduresearchgate.netmedchemexpress.euacs.orgresearchgate.net This potent activity is also highly selective. When tested against a non-cancerous cell line, the CCD-112CoN normal colon cells, this compound displayed significantly reduced cytotoxicity, with an IC₅₀ value of 2.3 µM. researchgate.netmedchemexpress.euacs.org This results in a selectivity index of approximately 22.5 to 28.75-fold, highlighting its preferential action on cancer cells. columbia.eduresearchgate.net Treatment with this compound induces visible morphological changes in DU-145 cells, including cell shrinkage and detachment from the culture plate, which are indicative of apoptosis. columbia.edumedchemexpress.euacs.org

| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| DU-145 | Prostate Cancer | 0.08 | columbia.eduresearchgate.netacs.orgresearchgate.net |

| CCD-112CoN | Normal Colon Fibroblast | 2.3 | researchgate.netacs.org |

Mechanistic studies in DU-145 cells have revealed that this compound's cytotoxic effect is mediated through the induction of apoptosis via the modulation of several key signaling pathways. acs.org Flow cytometry analysis showed that treating DU-145 cells with the compound leads to an increase in the sub-G1 cell population, which is a hallmark of apoptotic cell death. acs.orgresearchgate.net At the molecular level, Western blot analyses have shown that this compound treatment affects critical proteins involved in apoptosis and cell survival. researchgate.netmdpi.comacs.org

| Protein Target | Pathway | Observed Effect | Reference |

|---|---|---|---|

| NF-κB (p50 & p65) | NF-κB Signaling | Inhibition/Decreased Expression | medchemexpress.euacs.org |

| IKK (α and β) | NF-κB Signaling | Inhibition/Decreased Expression | medchemexpress.euacs.org |

| NIK | NF-κB Signaling (Noncanonical) | Inhibition | mdpi.comnih.gov |

| Bcl-2 | Apoptosis (Anti-apoptotic) | Decreased Expression | medchemexpress.euacs.org |

| PARP-1 | DNA Repair / Apoptosis | Increased Expression | medchemexpress.euacs.orgresearchgate.net |

| XRCC-1 | DNA Repair | Increased Expression | mdpi.comnih.govnih.gov |

| Caspase-3 & -7 | Apoptosis (Executioner) | Increased Activity and Protein Levels | researchgate.netacs.org |

| p53 | Tumor Suppression | Decreased Expression | mdpi.comnih.gov |

| ICAM-1 | Cell Adhesion | Inhibition/Decreased Expression | medchemexpress.euacs.org |

Normal Cell Line Controls (e.g., CCD-112CoN)

Quantitative Assays for Cellular Response

To quantify the effects of this compound on these cell lines, researchers employ a variety of assays that measure different aspects of cellular behavior.

Cell viability and proliferation assays are fundamental in determining the cytotoxic effects of a compound. takarabio.commdpi.com These assays measure the proportion of living, healthy cells in a population after treatment. Common methods include tetrazolium reduction assays (like MTT, XTT, and WST-1) and sulforhodamine B (SRB) assays. takarabio.commdpi.comresearchgate.net These assays have been used to determine the IC50 values of this compound in various cell lines, demonstrating its potent anti-proliferative activity against cancer cells while showing less of an effect on normal cells. nih.govresearchgate.netresearchgate.net For example, the IC50 value of this compound against DU-145 prostate cancer cells was found to be a potent 80 nM. nih.govresearchgate.netresearchgate.net

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Source |

| HT-29 | Colon Cancer | 0.12 | nih.govresearchgate.netresearchgate.net |

| CCD-112CoN | Normal Colon | 2.3 | nih.govresearchgate.netresearchgate.net |

| DU-145 | Prostate Cancer | 0.08 | nih.govresearchgate.netresearchgate.net |

The wound healing assay, or scratch assay, is a standard method to study cell migration, a crucial process in cancer metastasis. nih.govabcam.commdpi.com In this assay, a "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored. nih.govabcam.com Studies using this assay have shown that this compound can inhibit the migration of cancer cells in a concentration-dependent manner. nih.gov For instance, in DU-145 prostate cancer cells, this compound demonstrated significant inhibitory effects on wound recovery at concentrations higher than 0.01 µM, suggesting its potential to reduce cancer cell invasion and metastasis. nih.gov

Table 2: Effect of this compound on DU-145 Cell Migration

| Concentration (µM) | Wound Recovery Inhibition | Source |

| > 0.01 | Significant | nih.gov |

Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comthermofisher.comnih.gov Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured for each cell. thermofisher.comthermofisher.com This analysis can reveal if a compound arrests the cell cycle at a specific phase, which is a common mechanism of action for anticancer drugs. For example, analysis of DU-145 prostate cancer cells treated with this compound showed a significant decrease in the percentage of cells in the G1 phase and an increase in the sub-G1 phase, which is indicative of apoptosis. researchgate.net

Table 3: Cell Cycle Analysis of DU-145 Cells Treated with this compound

| Cell Cycle Phase | Effect of this compound | Source |

| G1 Phase | Significant Decrease | researchgate.net |

| Sub-G1 Phase | Significant Increase | researchgate.net |

Caspase Activity Assays (e.g., Luminescence Assay)

The investigation of this compound's pro-apoptotic mechanisms frequently involves the quantification of caspase activity, a key hallmark of apoptosis. Caspase activity assays, particularly those based on luminescence, offer high sensitivity and are well-suited for high-throughput screening formats. mdpi.com These assays utilize specific caspase substrates conjugated to a reporter molecule.

A common method is the homogeneous bioluminescent protease assay, which uses a substrate like Z-DEVD-aminoluciferin for caspases-3 and -7. promega.com.au In the presence of the active caspase, the substrate is cleaved, releasing aminoluciferin (B605428). A stabilized luciferase enzyme then uses this aminoluciferin to generate a stable, glow-type luminescent signal that is directly proportional to the amount of active caspase in the sample. promega.com.au This "add-mix-measure" format is efficient, allowing for rapid and sensitive measurement of caspase activation in cell lysates. promega.com.au

In studies involving this compound, luminescence-based assays have been crucial for elucidating its effects on specific caspases. Research on the human prostate cancer cell line, DU-145, demonstrated that treatment with this compound leads to a dose-dependent increase in the activity of effector caspases-3 and -7, as measured by a luminescence assay (Caspase-Glo® 3/7). researchgate.netacs.orgmedchemexpress.eu Furthermore, the activity of caspase-1, a component of the inflammasome, was shown to decrease following treatment with this compound in DU-145 cells, as determined by the Caspase-Glo® 1 inflammasome assay. researchgate.netmdpi.comnih.gov These findings pinpoint the specific caspase pathways modulated by the compound.

In Vivo Preclinical Model Systems

Zebrafish (Danio rerio) Model for Mechanistic Studies

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for the preclinical evaluation of natural products, including this compound. acs.orgmdpi.com Its advantages for mechanistic studies include rapid development, optical transparency of embryos, and high genetic homology with humans, which allow for real-time imaging and high-throughput screening in a whole-organism context. mdpi.comzeclinics.com Zebrafish models provide an essential bridge between in vitro assays and more complex mammalian studies, offering insights into a compound's systemic effects and biological relevance. zeclinics.com

For this compound, the zebrafish model has been instrumental in validating the mechanistic findings observed in cell-based assays. acs.orgacs.org Studies have shown that this compound targets the same molecular pathways in vivo in zebrafish as it does in vitro in human cancer cells. acs.org This consistency confirms the compound's biological activity and supports the utility of the zebrafish model for evaluating potential anticancer agents derived from natural sources. acs.orgmedchemexpress.eu

Applications in Cancer Research and Drug Discovery

The zebrafish model is increasingly utilized in cancer research and drug discovery for screening small molecules and validating potential therapeutic targets. mdpi.comresearchgate.net this compound has been investigated as a potential anticancer agent, with a particular focus on prostate cancer. researchgate.netmdpi.comnih.gov

Research has demonstrated that this compound exhibits potent and selective cytotoxic activity against the DU-145 prostate cancer cell line. acs.orgmedchemexpress.euacs.org The zebrafish model has been pivotal in the preclinical assessment of this compound. researchgate.net It was found to be well-tolerated in zebrafish embryos, showing a favorable profile compared to other established anticancer drugs. researchgate.netmdpi.comnih.gov The ability to test compounds in a living organism allows for the early assessment of potential efficacy and corroboration of in vitro findings, making the zebrafish an invaluable tool in the drug discovery pipeline for compounds like this compound. acs.orgmedchemexpress.eu

Experimental Induction Models (e.g., TNF-α induced inflammation)

To study the anti-inflammatory and cancer-related effects of this compound, researchers employ experimental induction models in zebrafish. A key example is the induction of inflammation using Tumor Necrosis Factor-alpha (TNF-α). researchgate.netmdpi.com TNF-α is a cytokine that activates the NF-κB signaling pathway, which is central to inflammation and cancer cell proliferation and survival. mdpi.commdpi.com

In these experiments, zebrafish are exposed to TNF-α to stimulate the inflammatory pathway. mdpi.com Subsequent treatment with this compound allows researchers to investigate its modulatory effects on this activated pathway. Studies have shown that in TNF-α-induced zebrafish, this compound effectively inhibits the expression of key NF-κB pathway proteins, including IKKα and NF-κB p65. researchgate.netmdpi.comnih.gov This model provides direct in vivo evidence of the compound's ability to target specific inflammatory and cancer-related signaling cascades.

Assessment of Biological Modulation in Zebrafish

The assessment of biological modulation in zebrafish provides crucial in vivo data on the mechanism of action of this compound. Following exposure to the compound, changes in protein expression and pathway activity are measured, often using techniques like immunoblotting on homogenized zebrafish embryos. mdpi.com

Studies have confirmed that this compound modulates several key biological targets in zebrafish. It has been shown to reduce the protein expression of NF-κB p65 and IKKα, which is consistent with findings in DU-145 cancer cells. mdpi.comacs.org Furthermore, this compound treatment led to a significant increase in the protein levels of caspase-3 in zebrafish, indicating the induction of apoptosis in vivo. acs.orgacs.org These assessments confirm that the compound's effects on the NF-κB and caspase pathways are conserved between in vitro cancer cell models and the in vivo zebrafish model. acs.orgmdpi.com

The table below summarizes the observed biological modulation by this compound in the zebrafish model.

Table 1: Biological Modulation by this compound in Zebrafish This table is interactive. You can sort and filter the data.

| Target Protein | Pathway | Observed Effect in Zebrafish | Reference |

|---|---|---|---|

| NF-κB p65 | NF-κB | Reduced protein expression | mdpi.com, acs.org |

| IKKα | NF-κB | Reduced protein expression | mdpi.com, acs.org |

| Caspase-3 | Apoptosis | Increased protein expression | acs.org, acs.org |

Computational and Molecular Modeling Approaches

Computational methods, such as molecular modeling and docking, are used to predict and analyze the interactions between a small molecule like this compound and its potential protein targets. mdpi.com These approaches simulate the binding of a ligand to the active site of a protein, providing insights into binding affinity and the specific interactions that stabilize the complex. researchgate.net This information is valuable for understanding the compound's mechanism of action at a molecular level. mdpi.com

For this compound, molecular docking studies have been employed to explore its binding interactions with several proteins involved in the NF-κB and PARP-1 pathways. researchgate.netmdpi.com These computational analyses investigated the binding of this compound to targets such as NIK, XRCC-1, p53, XIAP, and caspase-1. researchgate.netmdpi.comnih.gov The results from these modeling studies help to explain the biological activity observed in in vitro and in vivo experiments, supporting the hypothesis that this compound acts by directly interacting with and modulating these key proteins. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Camptothecin (B557342) |

| Caspase-1 |

| Caspase-3 |

| Caspase-7 |

| Cisplatin |

| This compound |

| Cycloheximide |

| Digoxin (B3395198) |

| IKKα |

| IKKβ |

| IL-18 |

| NF-κB p50 |

| NF-κB p65 |

| NIK |

| p53 |

| Paclitaxel |

| PARP-1 |

| TNF-α |

| XIAP |

| XRCC-1 |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the investigation of this compound, molecular docking simulations have been instrumental in elucidating its potential mechanisms of action by identifying its binding affinity and interactions with various protein targets.

Research has employed in silico docking studies to explore the interaction of this compound with key proteins involved in cancer pathways, particularly the noncanonical nuclear factor-kappa B (NF-κB) and poly (ADP-ribose) polymerase-1 (PARP-1) pathways. mdpi.comnih.gov These computational analyses have provided insights into how this compound may exert its biological effects at a molecular level.

Docking studies have been performed using established protein structures from the Protein Data Bank (PDB). For instance, the binding interactions of this compound have been simulated with target proteins such as NF-κB-inducing kinase (NIK), X-ray repair cross-complementing protein 1 (XRCC-1), tumor protein p53, X-chromosome-linked inhibitor of apoptosis protein (XIAP), and caspase-1. mdpi.comnih.govnih.govx-mol.net The specific PDB structures used for these simulations include 4IDV for NIK, 3K77 for XRCC-1, 1TUP for p53, 5OQW for XIAP, and 1RWX for caspase-1. nih.govresearchgate.net These studies help to visualize the binding poses and predict the strength of the interaction, often expressed as a binding affinity or inhibition constant (Ki).

The following table summarizes the key protein targets that have been investigated through molecular docking with this compound.

| Protein Target | PDB ID | Pathway Involvement |

| NF-κB-inducing kinase (NIK) | 4IDV | Noncanonical NF-κB |

| X-ray repair cross-complementing protein 1 (XRCC-1) | 3K77 | PARP-1 / DNA Damage Repair |

| Tumor protein p53 | 1TUP | Cell Cycle Regulation / Apoptosis |

| X-chromosome-linked inhibitor of apoptosis protein (XIAP) | 5OQW | Apoptosis |

| Caspase-1 | 1RWX | Inflammasome / Apoptosis |

These simulations are a critical first step in identifying potential molecular targets and provide a rationale for further experimental validation of the compound's activity.

Analysis of Protein-Ligand Binding Interactions

The analysis of protein-ligand binding interactions provides a detailed picture of the non-covalent forces that stabilize the complex between a ligand, such as this compound, and its protein target. This analysis is a direct follow-up to molecular docking simulations and is crucial for understanding the specificity and affinity of the interaction.

In the case of this compound, detailed analyses have revealed specific binding modes within the active sites of its target proteins. For example, the docking of this compound into the XRCC-1 protein (PDB: 3K77) predicted a high affinity, with a calculated inhibition constant (Ki) value of 24.9 nM. nih.gov The stability of this interaction is attributed to the formation of hydrogen bonds and other non-covalent interactions with specific amino acid residues within the binding site. The key residues in XRCC-1 identified as interacting with this compound are Ala-21, Arg-109, Ser-95, Asp-114, Gln-15, Lys-115, Arg-107, and Gly-112. nih.gov

Similarly, the interaction between this compound and the p53 protein (PDB: 1TUP) was investigated. The simulation showed that this compound binds to chain B of the p53 protein with a Ki value of 125.88 nM. nih.gov The binding pocket is formed by the amino acid residues Ser-99, Arg-267, Glu-198, Leu-264, and His-233. nih.gov The identification of these specific interactions provides a molecular basis for the observed effects of this compound on p53 levels in cancer cells. nih.gov

These binding interaction analyses are fundamental to understanding the structure-activity relationships of this compound and its analogues. For instance, comparisons with the binding modes of other well-known cardiac glycosides like digoxin have been suggested to be important for evaluating the unique therapeutic potential of this compound. nih.gov The specific interactions highlight the importance of the compound's three-dimensional structure, including its steroid core and saccharide moiety, in its binding to protein targets. nih.gov

The table below details the specific amino acid interactions and binding affinities for this compound with some of its investigated protein targets.

| Protein Target | PDB ID | Binding Affinity (Ki) | Interacting Amino Acid Residues |

| XRCC-1 | 3K77 | 24.9 nM | Ala-21, Arg-109, Ser-95, Asp-114, Gln-15, Lys-115, Arg-107, Gly-112 |

| p53 | 1TUP | 125.88 nM | Ser-99, Arg-267, Glu-198, Leu-264, His-233 |

This detailed analysis of protein-ligand interactions is vital for the rational design of future derivatives of this compound with improved potency and selectivity for desired therapeutic targets.

Elucidation of Molecular and Cellular Mechanisms of Corchorusoside C Action

Modulation of Intracellular Signaling Pathways

Corchorusoside C's influence extends to critical intracellular signaling cascades that govern cellular responses to inflammatory stimuli and DNA damage. Its ability to modulate these pathways underscores its potential as a subject for further investigation in disease contexts characterized by aberrant signaling.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes and is implicated in the survival and proliferation of cancer cells. nih.gov this compound has been shown to interfere with both the canonical and noncanonical arms of this pathway. mdpi.comnih.gov

Research has demonstrated that this compound can inhibit key components of the canonical NF-κB pathway. researchgate.netresearchgate.net In tumor necrosis factor-α (TNF-α) induced zebrafish, the compound was observed to inhibit the expression of NF-κB p65 and IκB kinase α (IKKα). researchgate.netmdpi.comnih.gov The IKK complex, which includes IKKα and IKKβ, is crucial for the phosphorylation and subsequent degradation of IκB proteins, which otherwise keep NF-κB dimers in an inactive state in the cytoplasm. nih.gov Previous studies had already indicated that this compound treatment leads to a significant, concentration-dependent decrease in the protein expression levels of NF-κB p65, p50, IKKα, and IKKβ. researchgate.netresearchgate.net Notably, the inhibitory effect on IKKα, a component of the noncanonical pathway, was observed at lower doses than for IKKβ, suggesting a degree of selectivity. nih.gov

Table 1: Effect of this compound on Canonical NF-κB Pathway Elements

| Target Protein | Model System | Observed Effect | References |

|---|---|---|---|

| NF-κB p65 | TNF-α induced zebrafish | Inhibition of expression | researchgate.net, nih.gov, mdpi.com |

| NF-κB p65 | DU-145 prostate cancer cells | Decreased protein expression | researchgate.net, researchgate.net |

| IKKα | TNF-α induced zebrafish | Inhibition of expression | researchgate.net, nih.gov, mdpi.com |

| IKKα | DU-145 prostate cancer cells | Decreased protein expression | researchgate.net, researchgate.net |

| IKKβ | DU-145 prostate cancer cells | Decreased protein expression | researchgate.net, researchgate.net |

This compound also targets the noncanonical NF-κB pathway, with a notable effect on NF-κB-inducing kinase (NIK). researchgate.netnih.govresearchgate.net NIK is the central kinase that activates the noncanonical pathway by phosphorylating and activating IKKα. mdpi.com In vitro studies using DU-145 prostate cancer cells have shown that this compound inhibits the expression of NIK. researchgate.netmdpi.com This finding is significant as it confirms the compound's activity on the noncanonical pathway, which is dependent on NIK for the activation of IKKα. nih.gov The targeting of NIK suggests that this compound can disrupt the signaling cascade that leads to the processing of p100 to p52 and the subsequent nuclear translocation of the p52/RelB heterodimer. nih.gov

Table 2: Effect of this compound on Noncanonical NF-κB Pathway Elements

| Target Protein | Model System | Observed Effect | References |

|---|---|---|---|

| NIK | DU-145 prostate cancer cells | Inhibition of protein expression | researchgate.net, nih.gov, mdpi.com |

| IKKα | TNF-α induced zebrafish | Inhibition of expression | researchgate.net, nih.gov, mdpi.com |

The inhibitory action of this compound on the NF-κB pathway extends to the downregulation of downstream inflammatory mediators. researchgate.net For instance, the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a molecule involved in cell-cell and cell-matrix interactions during inflammation, is often regulated by NF-κB. iiarjournals.orgoncotarget.com Furthermore, studies have shown that treatment with this compound leads to a decrease in the protein expression levels of Interleukin-18 (IL-18) in DU-145 cancer cells. researchgate.netnih.gov IL-18 is a pro-inflammatory cytokine that can be induced by NF-κB and plays a role in various inflammatory conditions. oatext.comarchivesofmedicalscience.com The reduction in both caspase-1 activity and IL-18 expression following treatment with this compound further supports its anti-inflammatory potential. researchgate.netnih.gov

In addition to its effects on NF-κB signaling, this compound has been found to interact with the Poly (ADP-ribose) Polymerase-1 (PARP-1) pathway. mdpi.comnih.gov PARP-1 is a key enzyme involved in DNA repair, and its modulation can have significant implications for cell fate. mdpi.com

Studies have revealed that this compound can modulate the expression of proteins within the PARP-1 pathway. mdpi.comnih.govresearchgate.net In DU-145 cells, treatment with this compound was shown to increase the protein expression levels of PARP-1, particularly at higher concentrations. mdpi.comnih.gov To further investigate the activity of the PARP-1 pathway, the expression of X-ray repair cross-complementing protein 1 (XRCC1) was measured. researchgate.netmdpi.com XRCC1 is a crucial scaffold protein in the base excision repair pathway and is recruited to sites of DNA damage by PARP-1. mdpi.com Treatment with this compound resulted in an increased expression of XRCC1, suggesting an activation of PARP-1 activity and the induction of DNA damage repair processes. researchgate.netnih.govnih.gov

Table 3: Effect of this compound on the PARP-1 Pathway

| Target Protein | Model System | Observed Effect | References |

|---|---|---|---|

| PARP-1 | DU-145 prostate cancer cells | Increased protein expression | nih.gov, researchgate.net, mdpi.com |

| XRCC1 | DU-145 prostate cancer cells | Increased protein expression | researchgate.net, nih.gov, mdpi.com |

Poly (ADP-ribose) Polymerase-1 (PARP-1) Pathway Interaction

Effects on Downstream Targets (e.g., XRCC-1)

This compound has been observed to modulate key proteins involved in DNA damage repair pathways. nih.gov Specifically, in DU-145 prostate cancer cells, treatment with this compound leads to an increase in the protein expression levels of X-ray repair cross-complementing protein 1 (XRCC-1). nih.govmdpi.com This upregulation of XRCC-1 suggests an activation of the DNA damage response, as XRCC-1 is a crucial scaffold protein in the base excision repair pathway, recruited to sites of DNA damage. nih.gov The increased activity of XRCC-1 provides further evidence that this compound induces DNA damage in cancer cells. nih.govmdpi.com

Molecular docking studies have explored the binding interaction between this compound and XRCC-1, providing a computational model for this interaction. nih.govresearchgate.net These findings, coupled with the observed increase in PARP-1 expression, indicate that this compound's mechanism of action involves the induction of DNA damage and the subsequent activation of repair pathways. nih.govnih.gov The modulation of these downstream targets is a key aspect of the compound's effects on cancer cells. nih.gov

Caspase-Dependent Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway. nih.govresearchgate.net This is a critical mechanism for its observed cytotoxic effects against various cancer cell lines. nih.gov

Treatment of DU-145 prostate cancer cells with this compound results in a significant, dose-dependent increase in the activity of effector caspases, specifically caspase-3 and caspase-7. researchgate.net Western blot analysis has confirmed that the protein expression levels of both caspase-3 and caspase-7 are elevated following treatment. researchgate.net Caspase-3, in particular, shows a notable increase in expression. researchgate.net These effector caspases are responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of programmed cell death. researchgate.net The activation of caspase-3 also leads to the cleavage and inactivation of poly (ADP-ribose) polymerase (PARP-1), further promoting apoptosis. mdpi.com In vivo studies using a zebrafish model have also demonstrated a significant increase in caspase-3 protein levels after exposure to this compound, although a similar increase was not observed for caspase-7 in this model. acs.org

In addition to effector caspases, this compound also modulates the activity of initiator caspases, such as caspase-1. nih.gov In DU-145 prostate cancer cells, treatment with this compound leads to a significant, dose-dependent reduction in caspase-1 activity. mdpi.comresearchgate.net This suggests that the apoptotic process induced by this compound may also involve the inhibition of inflammasome activation, a pathway where caspase-1 plays a central role. mdpi.com Molecular docking studies support this, indicating a potent binding of this compound to caspase-1. nih.govresearchgate.net The inhibition of caspase-1 activity and the subsequent decrease in the expression of its downstream target, IL-18, point towards a complex interplay of apoptotic and inflammatory signaling pathways modulated by this compound. nih.govresearchgate.net

This compound influences the expression of several key proteins that regulate apoptosis. A notable effect is the decreased protein expression of B-cell lymphoma 2 (Bcl-2) in DU-145 cells treated with the compound. nih.govresearchgate.net Bcl-2 is an anti-apoptotic protein, and its downregulation promotes cell death. researchgate.net

Furthermore, this compound modulates the expression of the X-chromosome-linked inhibitor of apoptosis protein (XIAP). nih.govresearchgate.net XIAP is a potent anti-apoptotic molecule that directly inhibits caspase-3 activation. mdpi.com Treatment with this compound initially causes a decrease in XIAP protein expression, which would favor apoptosis. nih.govresearchgate.netnih.gov However, at concentrations higher than the IC50 value, an increase in XIAP expression has been observed. nih.govresearchgate.netnih.gov This complex, concentration-dependent regulation of XIAP suggests a nuanced role in the cellular response to this compound. Molecular docking studies have also been conducted to explore the binding interactions between this compound and XIAP. nih.govresearchgate.net

Modulation of Initiator Caspases (e.g., Caspase-1)

p53 Protein Modulation

The tumor suppressor protein p53 is a critical regulator of cell cycle checkpoints and apoptosis, and its pathway is a target of this compound. nih.govelifesciences.org In DU-145 prostate cancer cells, treatment with this compound results in a significant, concentration-dependent decrease in the protein expression levels of p53. nih.govresearchgate.net This finding is consistent with studies on other cardiac glycosides, which have also been shown to reduce p53 levels. nih.gov

Molecular docking studies have been performed to investigate the binding affinity of this compound to the p53 protein, revealing a potential binding pocket. nih.govresearchgate.net The modulation of p53, in conjunction with the effects on the PARP-1 pathway, suggests that the antiproliferative mechanism of this compound involves targeting pathways related to DNA damage response and tumor suppression. nih.gov

Reactive Oxygen Species (ROS) Generation

The induction of intracellular reactive oxygen species (ROS) is another mechanism contributing to the anticancer activity of this compound. nih.govresearchgate.net In DU-145 prostate cancer cells, treatment with this compound leads to a significant increase in the production of ROS. researchgate.net This was observed as early as 5 hours post-treatment. nih.gov

Data Tables

Table 1: Effects of this compound on Downstream Targets in DU-145 Cells

| Target Protein | Observed Effect | Method of Analysis |

| XRCC-1 | Increased protein expression | Western Blot nih.govmdpi.com |

| PARP-1 | Increased protein expression | Western Blot nih.govresearchgate.net |

Table 2: Modulation of Caspases and Apoptosis-Related Proteins by this compound in DU-145 Cells

| Protein | Effect | Method of Analysis |

| Caspase-3 | Increased activity and protein expression | Luminescence Assay, Western Blot nih.govresearchgate.net |

| Caspase-7 | Increased activity and protein expression | Luminescence Assay, Western Blot nih.govresearchgate.net |

| Caspase-1 | Decreased activity | Luminescence Assay mdpi.comresearchgate.net |

| Bcl-2 | Decreased protein expression | Western Blot nih.govresearchgate.net |

| XIAP | Initial decrease, followed by an increase at higher concentrations | Western Blot nih.govresearchgate.netnih.gov |

Table 3: Impact of this compound on p53 and ROS

| Parameter | Observed Effect in DU-145 Cells | Method of Analysis |

| p53 Protein | Decreased expression | Western Blot nih.govresearchgate.net |

| ROS Levels | Increased production | Fluorescence Quantification nih.govresearchgate.net |

Mitochondrial Transmembrane Potential (MTP) Alteration

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial transmembrane potential (MTP). frontiersin.orgaging-us.com this compound has been shown to significantly reduce the MTP in DU-145 prostate cancer cells in a concentration-dependent manner. researchgate.netnih.gov This effect suggests that the apoptosis induced by this compound is linked to the intrinsic, mitochondrion-centered cell death pathway. researchgate.net

The reduction in MTP was observed using the JC-1 fluorescence indicator assay, where a shift from red to green fluorescence signifies a decrease in the potential. researchgate.net Treatment of DU-145 cells with this compound led to a dose-dependent decrease in the ratio of red to green fluorescence, indicating a collapse of the mitochondrial membrane potential. researchgate.net This disruption of the MTP is a critical step that can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, thereby activating the caspase cascade. jmb.or.krmdpi.com

| Treatment Group | MTP Reduction (Compared to Control) |

| This compound (increasing concentrations) | Concentration-dependent decrease |

| IC50 for MTP reduction | 0.3 µM |

| Data derived from studies on DU-145 prostate cancer cells. researchgate.net |

The loss of MTP is often associated with mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. researchgate.net The ability of this compound to induce MOMP underscores its role in activating the intrinsic apoptotic pathway. nih.gov

Cellular Phenotype Alterations

The molecular changes initiated by this compound manifest as distinct alterations in the cellular phenotype, characteristic of apoptosis.

Treatment of DU-145 prostate cancer cells with this compound induces classic morphological changes associated with apoptosis. nih.gov These changes include cell shrinkage and detachment from the culture surface. nih.govresearchgate.net Such morphological alterations are hallmarks of the apoptotic process, where the cell undergoes a series of structural changes leading to its controlled dismantling. embopress.orgajol.info

The process of cell shrinkage is a result of the activation of ion channels and the subsequent efflux of ions and water. Cell detachment occurs as the cell's adhesion to the extracellular matrix is compromised. These visible changes provide strong evidence of the pro-apoptotic activity of this compound. nih.govbanglajol.info

This compound has been observed to alter the cell cycle progression in DU-145 cells, leading to an increase in the Sub-G1 population. nih.gov The Sub-G1 phase of the cell cycle is indicative of cells undergoing apoptosis, as it represents cells with a DNA content less than that of the G1 phase due to DNA fragmentation. mdpi.comresearchgate.net

Flow cytometry analysis of DU-145 cells treated with this compound revealed a significant increase in the percentage of cells in the Sub-G1 fraction. nih.govresearchgate.net This finding corroborates the induction of apoptosis by the compound and suggests that this compound can effectively halt cell cycle progression and drive cancer cells towards programmed cell death. nih.govnih.gov The accumulation of cells in the Sub-G1 phase is a quantitative measure of apoptosis and is a common feature of many anticancer agents. bbrc.in

| Cell Line | Treatment | Observation |

| DU-145 | This compound | Increase in Sub-G1 cell population |

| This table summarizes the effect of this compound on the cell cycle. nih.gov |

Biosynthetic Considerations and Analogues of Corchorusoside C

Natural Biosynthesis Pathways of Cardenolides in Source Organisms

The biosynthesis of cardenolides, a class of steroids to which corchorusoside C belongs, is a complex process that is not yet fully elucidated. However, research has identified key steps and precursors. The general biosynthetic pathway is believed to start from cholesterol or phytosterols. A crucial step in the formation of 5β-configured cardenolides is the stereospecific reduction of a Δ4,5-double bond in a steroid precursor, a reaction catalyzed by progesterone (B1679170) 5β-reductases (P5βR). uni-bielefeld.de

Scientists investigating the biosynthesis of cardenolides in plants like foxglove (Digitalis purpurea) and Calotropis procera have identified two key enzymes from the CYP87A family. These enzymes are responsible for producing pregnenolone, a precursor for plant steroids. mpg.de This discovery is significant as it sheds light on the early stages of the cardenolide biosynthetic pathway. mpg.de The identification of these enzymes could pave the way for the sustainable production of valuable steroid compounds for medical applications. mpg.de

While this compound has been isolated from Streptocaulon juventas, it is also found in Corchorus olitorius. nih.govmdpi.com Phytochemical investigations of Corchorus olitorius seeds have revealed the presence of a variety of cardiac glycosides, including corchorusosides A-E. mdpi.com The presence of these related compounds suggests a common biosynthetic pathway within the Corchorus genus, likely involving modifications of a central cardenolide scaffold.

Structural Analogues and Related Cardenolides

This compound shares structural similarities with other well-known cardenolides, which provides a basis for comparative studies to understand its biological activity.

Comparative Studies with Digoxin (B3395198)

Digoxin, a widely used cardiac glycoside, is a common point of comparison for this compound. While both are cardenolides, they exhibit key structural differences that influence their activity and toxicity profiles. The saccharide moiety, as well as the position and stereochemistry of the hydroxyl groups on the steroidal core, are distinguishing features. nih.govresearchgate.net These structural variations are thought to contribute to the more favorable toxicity profile of this compound compared to digoxin. nih.govresearchgate.net

Molecular docking studies have highlighted the importance of the hydroxyl substituents, the lactone unit, and the saccharide moiety in the interaction of cardenolides with molecular targets like Na+/K+-ATPase. researchgate.net While digoxin directly interacts with NF-κB subunits p50, p52, and p65, (+)-strebloside, a structural analogue of this compound, shows limited interaction with these proteins. researchgate.net This suggests that this compound may also have a different interaction profile with these inflammatory pathway components compared to digoxin. researchgate.net

Insights from Other Cardiotonic Glycosides (e.g., (+)-strebloside)

(+)-Strebloside, another cardenolide, is structurally similar to this compound, particularly in the stereochemistry of the steroidal core and the lactone moiety. A key difference is that (+)-strebloside has one less sugar unit in its saccharide component. nih.govresearchgate.net

Comparative studies between (+)-strebloside and digoxin have shown that (+)-strebloside may be a more promising anticancer agent. nih.govresearchgate.net Both compounds bind to Kelch-like ECH-associated protein 1 (KEAP1), but only (+)-strebloside interacts with phosphoinositide 3-kinase (PI3K). researchgate.netresearchgate.net This differential interaction with key cellular signaling pathways highlights how subtle structural variations among cardenolides can lead to distinct biological activities. researchgate.net

| Compound | Structural Similarities with this compound | Key Differences |

| Digoxin | Cardenolide steroid core, lactone ring | Different saccharide moiety, variations in hydroxyl group positions and stereochemistry. nih.govresearchgate.net |

| (+)-Strebloside | Similar stereochemistry of the steroidal core and lactone moiety. nih.govresearchgate.net | Contains one less sugar unit in its saccharide component. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies on this compound and Its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogues. For this compound and other cardenolides, SAR studies have provided valuable insights.

Research on cardenolide glycosides from Corchorus olitorius has indicated that even slight structural modifications can lead to significant differences in cytotoxic activity. acs.org This underscores the importance of the specific arrangement of functional groups for biological function.

Molecular docking studies with this compound have been used to explore its binding interactions with various protein targets, including those in the NF-κB and PARP pathways, such as NIK, XRCC-1, p53, XIAP, and caspase-1. nih.govnih.govresearchgate.net These computational studies, combined with in vitro and in vivo experiments, help to build a comprehensive picture of the SAR for this compound, guiding future efforts to develop it as a potential therapeutic agent. nih.gov

| Compound/Functional Group | Importance in Biological Activity |

| Saccharide Moiety | Influences toxicity profile and interaction with molecular targets. nih.govresearchgate.net |

| Hydroxyl Groups on Steroidal Core | Position and stereochemistry are critical for activity and toxicity. nih.govresearchgate.net |

| Lactone Unit | Essential for interaction with targets like Na+/K+-ATPase. researchgate.net |

| C-10 Formyl Group (in related cardenolides) | Contributes to binding affinity. researchgate.net |

Broader Research Implications and Future Directions

Comparative Efficacy and Mechanistic Parallels with Established Therapeutic Agents

Corchorusoside C, a cardenolide isolated from Streptocaulon juventas, has demonstrated a distinct profile when compared to established therapeutic agents, particularly its analog, digoxin (B3395198), and conventional anticancer drugs. nih.govmdpi.com A key finding is its favorable toxicity profile in zebrafish models, where it is better tolerated than digoxin and other anticancer drugs like paclitaxel, cisplatin, and camptothecin (B557342) at the same maximum tolerated dose. nih.govmdpi.com This suggests a potentially wider therapeutic window.

Mechanistically, while many cardenolides exert their effects through the inhibition of Na+/K+-ATPase, leading to changes in cellular calcium concentration, this compound did not show a significant impact on inducing cellular calcium levels, unlike the positive control digoxin. columbia.edu This mechanistic divergence is significant, as it may account for the observed lower toxicity in zebrafish models compared to digoxin. columbia.edu While both this compound and digoxin can modulate the NF-κB pathway, the specifics of their interactions differ. nih.gov Digoxin has been shown to interact directly with NF-κB subunits p50, p52, and p65. nih.gov In contrast, this compound's significant influence on noncanonical NF-κB elements suggests a different binding interaction and mechanism of action, which warrants further detailed molecular studies. nih.gov

Preliminary structure-activity relationship (SAR) observations from studies including this compound and related glycosides indicated that the glycosidic forms were approximately 20-30 times more potent against several cancer cell lines than their corresponding aglycones. pharmacognosy.us This highlights the crucial role of the sugar moieties in its cytotoxic activity.

| Compound | Comparative Agent(s) | Key Finding | Reference |

|---|---|---|---|

| This compound | Digoxin, Paclitaxel, Cisplatin, Camptothecin | Favorable and higher tolerated dose in zebrafish toxicity studies. | nih.govmdpi.com |

| This compound | Digoxin | Did not significantly impact cellular calcium concentration. | columbia.edu |

| This compound | Digoxin | Exhibits different binding interactions with NF-κB pathway elements, suggesting a distinct mechanism. | nih.gov |

Exploration of Differential Selectivity in Preclinical Models

A critical aspect of a viable anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. This compound has shown notable differential selectivity in preclinical studies. researchgate.netresearchgate.net It was found to be potently active against DU-145 prostate cancer cells, with an IC50 value of 80 nM. columbia.eduresearchgate.net In stark contrast, its cytotoxic effect on the non-tumorigenic CCD-112CoN normal colon cell line was significantly reduced, with an IC50 value of 2.3 µM. mdpi.comresearchgate.netacs.org This represents a selectivity index of 22.5-fold, indicating a strong preference for cancerous colon cells over normal colon cells. mdpi.comresearchgate.netresearchgate.net

This selective activity against the DU-145 prostate cancer cell line has been a consistent finding across multiple studies. researchgate.netresearchgate.netacs.org The compound not only inhibits proliferation but also induces morphological changes such as cell shrinkage and detachment specifically in these cancer cells. columbia.eduresearchgate.netpharmacognosy.us The ability of this compound to induce apoptosis in DU-145 cells further underscores its potential as a selective anticancer agent. researchgate.net This inherent selectivity is a highly desirable characteristic for a drug candidate, suggesting a potential for fewer side effects compared to non-selective cytotoxic agents. mdpi.com

| Cell Line | Cell Type | IC50 Value | Reference |

|---|---|---|---|

| DU-145 | Prostate Cancer | 80 nM (0.08 µM) | columbia.eduresearchgate.netacs.org |

| HT-29 | Colon Cancer | 0.12 µM | mdpi.comresearchgate.net |

| CCD-112CoN | Normal Colon | 2.3 µM | mdpi.comresearchgate.netacs.org |

Integration into Rational Drug Discovery and Development Programs

The journey of this compound from its isolation to its current state of investigation exemplifies its successful integration into rational drug discovery programs. researchgate.net Initially identified through bioassay-guided fractionation of Streptocaulon juventas, its potent and selective cytotoxic activity prompted deeper mechanistic evaluations. mdpi.comresearchgate.net The use of modern preclinical models, particularly the zebrafish (Danio rerio) model, has been instrumental. researchgate.net Zebrafish assays have served not only to establish a favorable toxicity profile but also to confirm that this compound targets the same molecular pathways in vivo as it does in vitro, specifically modulating NF-κB and caspase levels. columbia.eduresearchgate.netpharmacognosy.us This cross-validation in a whole-organism model strengthens its case for further development. researchgate.net

Furthermore, computational methods such as molecular docking have been employed to explore the binding interactions between this compound and its molecular targets, including NIK, XRCC-1, p53, XIAP, and caspase-1. nih.govnih.gov This in silico approach is a cornerstone of rational drug design, helping to elucidate mechanisms of action and guide future structural modifications to enhance efficacy or selectivity. researchgate.netnih.gov The collective findings—potent activity, selectivity, in vivo validation, and a well-tolerated toxicity profile—position this compound as a worthy candidate for continued investigation within anticancer drug development paradigms. mdpi.com

Future Directions in Mechanistic Research

Current research indicates that this compound induces apoptosis in prostate cancer cells through the modulation of the NF-κB and PARP-1 pathways. nih.govnih.govresearchgate.net Specifically, it appears to act via the noncanonical NF-κB pathway, inhibiting proteins such as NIK in vitro and IKKα and NF-κB p65 in vivo. nih.govmdpi.comnih.gov Future research should aim to further dissect these mechanisms. It is crucial to investigate the upstream and downstream effectors in these pathways to create a comprehensive map of its molecular interactions.

Key future research directions include:

Elucidation of Resistance Mechanisms: As with any potential anticancer agent, it is vital to anticipate and study potential mechanisms of resistance that cancer cells might develop against this compound.

Comparative Mechanistic Studies: A deeper comparative analysis against other cardenolides like digoxin is necessary to pinpoint the structural features responsible for this compound's unique and favorable toxicological and mechanistic profile. mdpi.comcolumbia.edunih.gov

Inflammasome Pathway Investigation: The compound was found to decrease caspase-1 activity and IL-18 protein expression, suggesting an interaction with the inflammasome. nih.govmdpi.com Further studies are needed to explore the implications of this activity on tumor microenvironment and metastasis. researchgate.net

| Pathway | Modulated Protein/Target | Effect | Reference |

|---|---|---|---|

| NF-κB Pathway | NF-κB (p50, p65) | Inhibition of activity/expression | columbia.eduresearchgate.netpharmacognosy.us |

| IKKα, IKKβ | Inhibition of expression | researchgate.netpharmacognosy.us | |

| NIK | Inhibition of expression | nih.govmdpi.com | |

| Bcl-2 | Decreased expression | columbia.eduresearchgate.net | |

| PARP-1 Pathway | PARP-1 | Increased expression | columbia.eduresearchgate.net |

| XRCC-1 | Increased expression | nih.govmdpi.com | |

| Apoptosis/Inflammasome | Caspases 3 & 7 | Increased activity/expression | columbia.eduresearchgate.net |

| Caspase-1 | Decreased activity | nih.govmdpi.com |

Considerations for Translational Research from Preclinical Findings

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. For this compound, several preclinical findings are crucial for guiding its path toward potential human trials. The consistent demonstration of its mechanism of action—targeting NF-κB and apoptotic pathways—in both in vitro human cancer cell lines and in vivo zebrafish models provides a strong foundation for its translational potential. researchgate.netpharmacognosy.us This consistency across different model systems increases the confidence that its effects may be reproducible in more complex mammalian systems.

The favorable safety profile observed in zebrafish is a significant translational consideration. nih.govcolumbia.edu Its high tolerance compared to established chemotherapeutics and even its close analog digoxin suggests that this compound might offer a better safety margin, a critical factor for success in clinical trials. nih.govmdpi.com

Moving forward, translational efforts must focus on scaling up from zebrafish to mammalian preclinical models to evaluate pharmacokinetics, pharmacodynamics, and long-term toxicity. Identifying predictive biomarkers, perhaps related to the expression levels of proteins in the noncanonical NF-κB pathway, will be essential for identifying patient populations most likely to respond to treatment. This aligns with the broader goals of translational oncology to develop more effective and personalized medicine.

Q & A

Q. What are the standard protocols for isolating and purifying corchorusoside C from plant sources?

this compound is typically isolated via multi-step chromatography. Plant material is first defatted with 1% NaCl to remove polyphenols, followed by silica gel column chromatography to fractionate crude extracts. Subfractions (e.g., F30 in ) are further purified using semi-preparative HPLC with a C18 column. Structural confirmation involves 1D/2D NMR (e.g., COSY, HMBC) and high-resolution mass spectrometry (HRMS) .

Q. How is the cytotoxic activity of this compound assessed in human cancer cell lines?

Cytotoxicity is evaluated using the sulforhodamine B (SRB) assay. Cells (e.g., DU-145 prostate cancer, HT-29 colon cancer) are seeded in 96-well plates, treated with varying concentrations of this compound, and incubated for 72 hours. Post-fixation, SRB staining quantifies cell viability, with IC50 values calculated via nonlinear regression (TableCurve 2D software) .

Q. What in vivo models are used to evaluate this compound's toxicity and efficacy?

Zebrafish (Danio rerio) are employed for toxicity profiling. Embryos are exposed to this compound (e.g., 50 µM for 24 hours) and monitored for developmental abnormalities (e.g., spine malformations). Comparative studies with digoxin and cycloheximide validate its safety profile .

Q. Which analytical techniques confirm the structural identity of this compound?

Absolute configuration is determined via optical rotation (Anton Paar polarimeter). NMR (400 MHz, COSY/HSQC/HMBC) resolves stereochemistry, while HRMS (LTQ Orbitrap, ESI+) confirms molecular formula (e.g., C30H46O9) .

Advanced Research Questions

Q. How do researchers resolve contradictions between this compound's cell cycle neutrality and pro-apoptotic effects?

Despite no significant cell cycle phase shifts (e.g., G1/S transition in DU-145 cells at 1–5 µM), apoptosis is confirmed via sub-G1 population increases and caspase-3/7 activation. This suggests apoptosis induction is independent of cell cycle arrest, potentially via mitochondrial pathway modulation (JC-1 staining for ΔΨM) .

Q. What methodological strategies differentiate this compound's NF-κB inhibition from other cardenolides?

Western blotting reveals this compound suppresses IKKα/β phosphorylation and nuclear translocation of p65/p50 subunits in DU-145 cells. Molecular docking studies compare its binding affinity to NF-κB subunits (e.g., p50 vs. p65) against digoxin, highlighting structural specificity in non-canonical pathway inhibition .

Q. How is heterogeneity addressed in meta-analyses of this compound's anticancer mechanisms?

Heterogeneity metrics (I², H) quantify variability across studies. For example, conflicting ROS data (antioxidant vs. pro-oxidant effects) are analyzed using random-effects models, with sensitivity analyses excluding outliers (e.g., cell type-specific responses) .

Q. What statistical frameworks validate dose-dependent effects in this compound studies?

Dose-response curves (0–50 µM) are analyzed via one-way ANOVA with Dunnett’s post-hoc test (GraphPad Prism). Triplicate experiments (n = 3) ensure reproducibility, with SEM ≤10% for IC50 calculations .

Q. How do zebrafish toxicity studies inform translational potential?

this compound’s maximum tolerated dose (50 µM) is established by phenotypic screening (e.g., spine integrity). Comparative toxicity with paclitaxel and cisplatin (higher teratogenicity) underscores its favorable safety for preclinical development .

Methodological Considerations for Data Interpretation

Q. Why do NF-κB inhibition results vary between prostate cancer cells and zebrafish models?

Species-specific differences in NF-κB isoform expression (e.g., p52 in zebrafish) and bioavailability (e.g., compound metabolism) necessitate cross-validation using orthogonal assays (e.g., luciferase reporter genes) .

Q. How are batch-to-batch inconsistencies in this compound isolation mitigated?

Quality control includes TLC (H2SO4/vanillin visualization) and HPLC-UV purity checks (>95%). NMR chemical shift reproducibility (δH 3.31 ppm in CD3OD) ensures compound integrity .

Q. What controls are critical for ROS assays to avoid artifacts?

Include N-acetylcysteine (antioxidant control) and H2O2 (ROS inducer). Fluorescence plate readers with excitation/emission filters (e.g., 485/535 nm for DCFH-DA) minimize background noise .

Tables Summarizing Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.